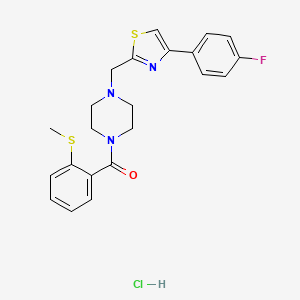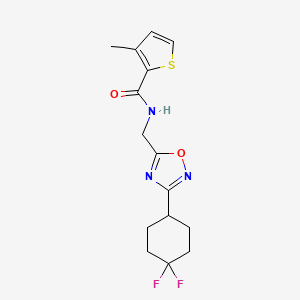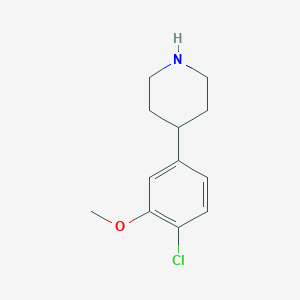![molecular formula C17H15N3O B2406065 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide CAS No. 2097915-18-7](/img/structure/B2406065.png)
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound with the molecular formula C17H15N3O.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit aldosterone synthase (cyp11b2), a promising mechanism to lower arterial blood pressure .
Mode of Action
Based on the action of similar compounds, it may interact with its target to inhibit the production of certain hormones, thereby affecting blood pressure .
Biochemical Pathways
Inhibition of aldosterone synthase (cyp11b2) could affect the renin-angiotensin-aldosterone system, a key regulator of blood pressure .
Preparation Methods
The synthesis of 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include active methylene reagents, which can lead to the formation of heterocyclic compounds . The major products formed from these reactions are often biologically active heterocyclic moieties .
Scientific Research Applications
This compound has been extensively studied for its potential therapeutic and industrial applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown promise as a potential chemotherapeutic agent due to its diverse biological activities . Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide can be compared to other similar compounds, such as substituted cyanopyridines . These compounds share a pyridine core and exhibit various pharmacological activities, including antihypertensive, antipyretic, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-9-12-2-1-3-15(8-12)17(21)20-11-13-4-7-16(19-10-13)14-5-6-14/h1-4,7-8,10,14H,5-6,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPILEFMMHYAFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-fluorophenyl)-7-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B2405983.png)
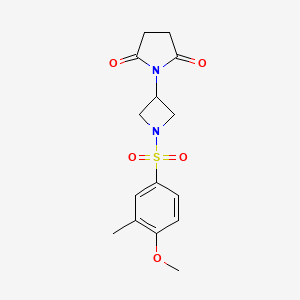
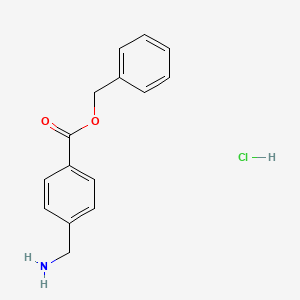
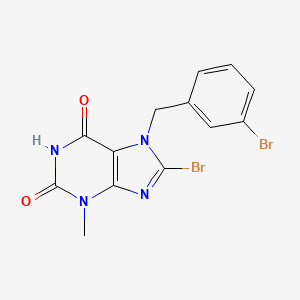
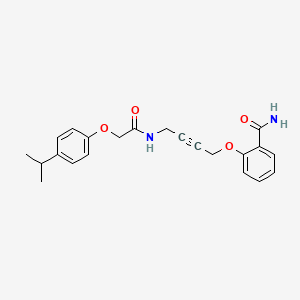
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)
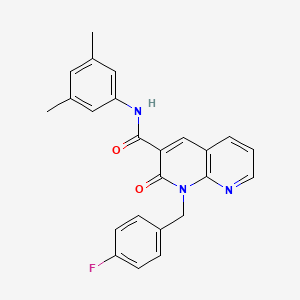
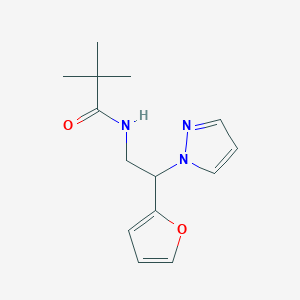
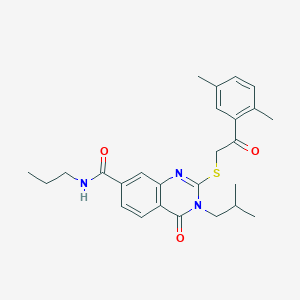
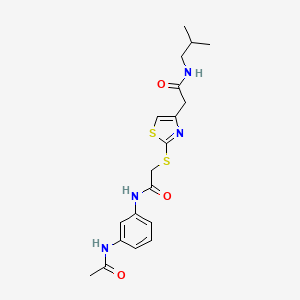
![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide](/img/structure/B2405999.png)
